molecular formula C12H13N3 B2774646 4-cyclopropyl-1-(2-methylphenyl)-1H-1,2,3-triazole CAS No. 2195881-61-7

4-cyclopropyl-1-(2-methylphenyl)-1H-1,2,3-triazole

Cat. No.: B2774646
CAS No.: 2195881-61-7
M. Wt: 199.257
InChI Key: ACFGTOSAQGQQCS-UHFFFAOYSA-N
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Description

4-cyclopropyl-1-(2-methylphenyl)-1H-1,2,3-triazole is a heterocyclic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-1-(2-methylphenyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne. One common method is the Huisgen 1,3-dipolar cycloaddition, which can be catalyzed by copper (Cu(I)) to yield the triazole ring. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and temperatures ranging from room temperature to 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as crystallization, distillation, or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-cyclopropyl-1-(2-methylphenyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditionsroom temperature to 50°C.

    Reduction: Lithium aluminum hydride, sodium borohydride; conditionsroom temperature to reflux.

    Substitution: Various alkyl halides or acyl chlorides; conditionspresence of a base like triethylamine or pyridine.

Major Products Formed

    Oxidation: Formation of triazole N-oxides.

    Reduction: Formation of partially or fully reduced triazole derivatives.

    Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

4-cyclopropyl-1-(2-methylphenyl)-1H-1,2,3-triazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-cyclopropyl-1-(2-methylphenyl)-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can be crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-1H-1,2,3-triazole
  • 4-methyl-1-(2-methylphenyl)-1H-1,2,3-triazole
  • 4-cyclopropyl-1-phenyl-1H-1,2,3-triazole

Uniqueness

4-cyclopropyl-1-(2-methylphenyl)-1H-1,2,3-triazole is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. This can influence its reactivity and interactions with biological targets, potentially leading to unique pharmacological profiles compared to other triazole derivatives.

Properties

IUPAC Name

4-cyclopropyl-1-(2-methylphenyl)triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-9-4-2-3-5-12(9)15-8-11(13-14-15)10-6-7-10/h2-5,8,10H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFGTOSAQGQQCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=C(N=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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